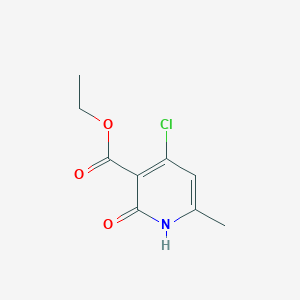

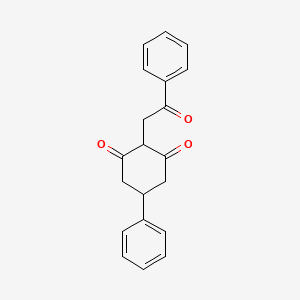

Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Vue d'ensemble

Description

Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, also known as this compound, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Complexation of Disperse Dyes Derived from Thiophene

Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is used in synthesizing disperse dyes derived from thiophene. These dyes, when complexed with metals like copper, cobalt, and zinc, are applied to polyester and nylon 6.6 fabrics, demonstrating good levelness and fastness properties (Abolude et al., 2021).

Applications in Organic Synthesis

Phosphine-Catalyzed Annulation

this compound is involved in [4 + 2] annulation reactions catalyzed by organic phosphine, leading to the synthesis of highly functionalized tetrahydropyridines. These reactions are significant for the synthesis of complex organic molecules (Zhu, Lan, & Kwon, 2003).

Applications in Drug Intermediate Synthesis

Multikilogram Manufacture of Key Intermediates

This compound is also key in the synthesis of P2Y12 antagonists, a type of drug. Improvements in its synthetic route have significantly increased yield and purity, beneficial for large-scale pharmaceutical production (Bell et al., 2012).

Applications in Heterocyclic Compound Synthesis

Synthesis of Novel Ethyl 5-Methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2,3-b]pyridine-3-carboxylate Derivatives

This compound is used as a starting material for synthesizing a range of heterocyclic compounds, with potential applications in developing antihypertensive drugs (Kumar & Mashelker, 2006).

Applications in Fluorescent Compound Synthesis

Synthesis of Monastrol Analogs Conjugated Fluorescent Coumarin Scaffolds

The compound is used in the synthesis of fluorescent active materials, demonstrating absorption in the UV or visible region. This application is vital in materials science and bio-imaging technologies (Al-Masoudi et al., 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with enzymes such as ecto-5’-nucleotidase , which plays a crucial role in the hydrolysis of adenosine monophosphate (AMP) to adenosine .

Biochemical Pathways

Similar compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s logP value suggests moderate lipophilicity, which could impact its distribution and excretion .

Result of Action

Similar compounds have been reported to have promising neuroprotective and anti-inflammatory properties .

Analyse Biochimique

Biochemical Properties

The biochemical properties of Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate are not well-studied. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For example, it has been found to inhibit the activity of CYP1A2, an enzyme involved in drug metabolism

Molecular Mechanism

It is known to interact with the enzyme CYP1A2 , but the details of this interaction and its downstream effects are not clear. It is possible that this compound could exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known to interact with the enzyme CYP1A2 , suggesting that it may be involved in drug metabolism pathways

Propriétés

IUPAC Name |

ethyl 4-chloro-6-methyl-2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-3-14-9(13)7-6(10)4-5(2)11-8(7)12/h4H,3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAOURNJLXCNNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(NC1=O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86129-62-6 | |

| Record name | ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3011820.png)

![N-[3-(1-Methyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B3011821.png)

![3-(Tert-butyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole](/img/structure/B3011825.png)

![2-(2-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B3011832.png)

![N-[(3,5-Dimethoxyphenyl)methyl]-N-(furan-2-ylmethyl)sulfamoyl fluoride](/img/structure/B3011839.png)